molecular formula C18H13N3O2 B2929419 N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide CAS No. 294891-58-0

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide

Cat. No. B2929419
CAS RN: 294891-58-0
M. Wt: 303.321
InChI Key: KIQKNOSKYQWLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are of particular interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Synthesis Analysis

A series of new benzamidine derivatives have been synthesized in good yields by involving 1H-benzimidazol-2-yl-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .


Chemical Reactions Analysis

In the synthesis of a similar compound, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were analyzed using IR and NMR spectroscopy .

Scientific Research Applications

Synthesis and Reactivity

Studies have shown that furan-2-carboxamide derivatives can be synthesized through various methods, often leading to compounds with potential applications in chemical synthesis and material science. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlight the potential of furan-2-carboxamide derivatives in the development of novel compounds through electrophilic substitution reactions, offering insights into their versatility in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).

Molecular Recognition

Furan-2-carboxamide derivatives have been explored for their ability to bind to DNA, demonstrating the potential for the design of compounds that can recognize specific nucleic acid sequences. This has implications for developing new therapeutics and understanding molecular recognition mechanisms. For instance, a study on DB293, a derivative with one phenyl ring of furamidine replaced with a benzimidazole, shows enhanced binding to GC-containing DNA sites, providing a foundation for designing molecules for specific DNA interaction (L. Wang et al., 2000).

Antiplasmodial Activity

Furan-2-carboxamide derivatives have been investigated for their antiplasmodial activity, contributing to the search for new treatments against malaria. A study on N-acylated furazan-3-amine derivatives revealed structure-activity relationships crucial for antiplasmodial properties, indicating the therapeutic potential of these compounds against Plasmodium falciparum strains (Theresa Hermann et al., 2021).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-carboxamide analogues, has demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential of furan-2-carboxamide derivatives as antiprotozoal agents, offering new avenues for the development of treatments for diseases like sleeping sickness and malaria (M. Ismail et al., 2004).

Future Directions

The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKNOSKYQWLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.